molecular formula C7H10N2O3S B1420987 4-Ethoxy-3-pyridinesulfonamide CAS No. 1229666-21-0

4-Ethoxy-3-pyridinesulfonamide

Cat. No. B1420987
M. Wt: 202.23 g/mol
InChI Key: MQJPVIGZIDYFMM-UHFFFAOYSA-N
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Description

4-Ethoxy-3-pyridinesulfonamide, also known as ethoxypyridinesulfonamide, is a chemical compound with a molecular formula C7H10N2O3S . It is a derivative of sulfonamide and pyridine.


Synthesis Analysis

The synthesis of new pyridines with sulfonamide moiety has been reported via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid . All target molecules were achieved in short reaction times and high yields .


Molecular Structure Analysis

The molecular structure of 4-Ethoxy-3-pyridinesulfonamide consists of a pyridine ring attached to a sulfonamide group . The molecular formula is C7H10N2O3S, with an average mass of 202.231 Da and a mono-isotopic mass of 202.041214 Da .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Ethoxy-3-pyridinesulfonamide are not found, pyrrolidine ring, a nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .

Scientific Research Applications

Synthesis and Chemical Properties

  • 4-Ethoxy-3-pyridinesulfonamide derivatives are synthesized for various applications, often involving modifications to enhance their properties. For instance, synthesis processes have been improved for compounds like 4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide, aiming for higher yields and better efficiency (Zhang De-jun, 2006).

Crystal Structures and Molecular Packing

  • The crystal structures of pyridinesulfonamides, including derivatives of 4-ethoxy-3-pyridinesulfonamide, are studied for understanding their hydrogen bonding and molecular packing. This research is crucial for polymorph screening and solid form hunting in pharmacologically active sulfonamides (Akiri et al., 2012).

Catalytic Applications

  • Compounds with 4-ethoxy-3-pyridinesulfonamide structure are used in catalytic processes. For example, precatalysts like Cp*Ir(pyridinesulfonamide)Cl have been synthesized and characterized for transfer hydrogenation of ketones under base-free conditions, indicating a potential for broad application in chemical synthesis (Ruff et al., 2016).

Photophysical Behavior in Solvents

  • The photophysical properties of derivatives, such as ethyl 1-((2-(2-ethoxy-2-oxoethyl)pyridin-3-yl)carbamoyl)-2-hydroxy-1H-pyrrolo-[3,2-b]pyridine-3-carboxylate, show reverse solvatochromism depending on solvent polarity. This suggests potential applications in bio- or analytical sensors and optoelectronic devices (Bozkurt & Doğan, 2018).

Future Directions

While specific future directions for 4-Ethoxy-3-pyridinesulfonamide are not mentioned in the search results, the use of heterocyclic scaffolds, including pyrrolidine, is increasingly relied upon in the development of clinically active drugs . This suggests potential future research directions in the design of new compounds with different biological profiles .

properties

IUPAC Name

4-ethoxypyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3S/c1-2-12-6-3-4-9-5-7(6)13(8,10)11/h3-5H,2H2,1H3,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJPVIGZIDYFMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=NC=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401306697
Record name 4-Ethoxy-3-pyridinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401306697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-3-pyridinesulfonamide

CAS RN

1229666-21-0
Record name 4-Ethoxy-3-pyridinesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1229666-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxy-3-pyridinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401306697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethoxypyridine-3-sulfonamide
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Z Brzozowski, J Sławiński… - Journal of Heterocyclic …, 2014 - Wiley Online Library
… Starting from 4-ethoxy-3-pyridinesulfonamide 1c (1.01 g), the title compound 10 was obtained (1.6 g, 82%): mp 175–176C; IR (KBr) 3300, 3200 (SO 2 NH 2 ), 2925, 2850 (EtO), 1635, …
Number of citations: 0 onlinelibrary.wiley.com
Z Brzozowski, J Sławiński, F Sączewski… - European journal of …, 2010 - Elsevier
A series of novel 4-substituted-3-pyridinesulfonamides (2–27 and 31–33) have been synthesized and investigated as inhibitors of five isoforms of zinc enzyme carbonic anhydrase (CA, …
Number of citations: 48 www.sciencedirect.com

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